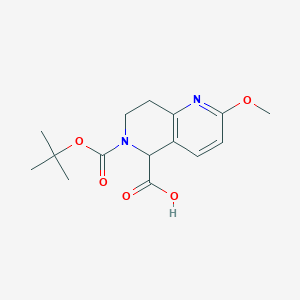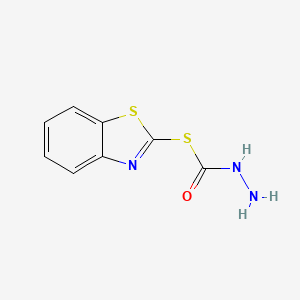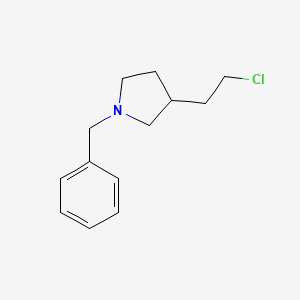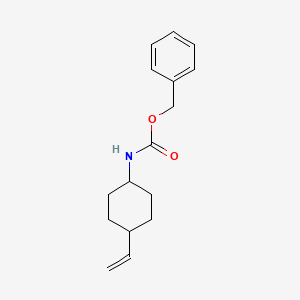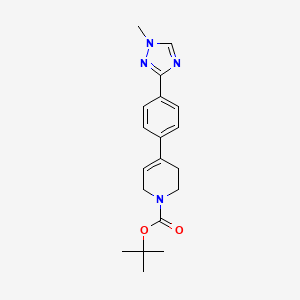![molecular formula C7H3NO2 B13975199 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 344325-28-6](/img/structure/B13975199.png)
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives. The process includes several key steps such as cyclization and oxidation . Specific reaction conditions, such as temperature and solvent choice, are crucial for the successful formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions can potentially facilitate industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: The nitrogen atom in the ring system allows for substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, including temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce more saturated bicyclic compounds .
Applications De Recherche Scientifique
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring system plays a crucial role in binding to these targets, influencing various biochemical pathways. For instance, it has been shown to inhibit β-tubulin, which is essential for cell division, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: This compound shares a similar bicyclic structure but includes a bromine atom instead of nitrogen.
4-Bromobenzocyclobutene: Another related compound with a similar ring system but different substituents.
Uniqueness
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
344325-28-6 |
|---|---|
Formule moléculaire |
C7H3NO2 |
Poids moléculaire |
133.10 g/mol |
Nom IUPAC |
3-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C7H3NO2/c9-6-4-1-2-8-3-5(4)7(6)10/h1-3H |
Clé InChI |
WMDRLAJHECSFFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




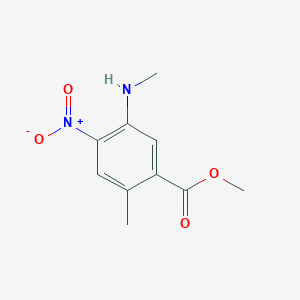
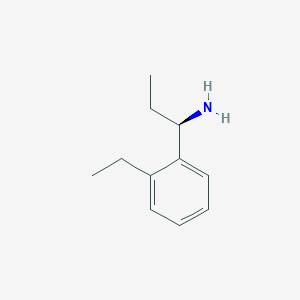
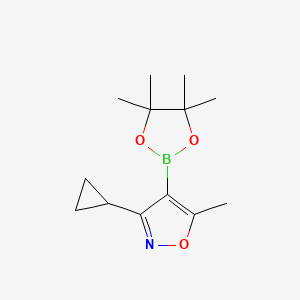
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)
